5-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol
Description
5-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is an organic compound that features a fluorine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring
Properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRDYEDUMGILRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685499 | |
| Record name | 5'-Fluoro-4-methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-60-1 | |
| Record name | 5'-Fluoro-4-methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-fluoro-5-hydroxyphenylboronic acid as a starting material . This compound can be synthesized through a series of reactions including halogenation, hydroxylation, and boronation.
Industrial Production Methods
Industrial production of 5-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol may involve large-scale chemical reactions under controlled conditions. The process typically includes the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The fluorine and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydroxyphenylboronic acid: Shares the fluorine and hydroxyl groups but lacks the methoxy group.
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine: Contains a pyridine ring instead of a phenyl ring.
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol: Has a methyl group instead of a methoxy group.
Uniqueness
5-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is unique due to the presence of both the fluorine and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
